Romidepsin, also known as depsipeptide or FK228, is a naturally occurring anticancer agent isolated from the bacterium Chromobacterium violaceum []. It has emerged as a significant drug in treating cutaneous T-cell lymphoma (CTCL) and other peripheral T-cell lymphomas (PTCLs) for patients who haven't responded to other therapies [, ].
Romidepsin possesses a unique bicyclic depsipeptide structure containing six amino acid residues linked by alternating ester and amide bonds []. Key features include:
Romidepsin belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, which regulate gene expression. By inhibiting HDACs, romidepsin disrupts this regulation, leading to the activation of tumor suppressor genes and the induction of cell death (apoptosis) in cancer cells [, ].
Romidepsin is a potent drug with several safety concerns:
Romidepsin is a naturally occurring antitumor agent isolated from the bacterium Chromobacterium violaceum []. It belongs to a class of drugs known as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Romidepsin specifically inhibits a subset of HDACs, known as class I HDACs []. This inhibition disrupts the normal function of HDACs, leading to changes in gene expression that can have anti-cancer effects.
The anti-cancer activity of romidepsin is thought to be due to its multiple effects on cancer cells. These include:
These effects of romidepsin are being investigated in pre-clinical and clinical studies for the treatment of various cancers.
Romidepsin has been studied in clinical trials for the treatment of several types of cancer, including:
Chromobacterium violaceum No. 968 represents the primary natural source for romidepsin production, having been first isolated from a soil sample obtained in Yamagata Prefecture, Japan by researchers from Fujisawa Pharmaceutical Company in 1994 [1]. This Gram-negative, rod-shaped bacterium with a single polar flagellum belongs to the beta proteobacteria group and demonstrates remarkable biosynthetic capabilities for secondary metabolite production [1] [11].
The producing organism exhibits versatile energy-generating metabolism, capable of exploiting a wide range of energy resources through appropriate oxidases and reductases [14]. Under aerobic conditions, Chromobacterium violaceum thrives in minimal medium with simple sugars including glucose, fructose, galactose, and ribose, utilizing both Embden-Meyerhoff and tricarboxylic acid cycles for energy generation [14]. The respiratory chain supplies energy and substrates for other metabolic pathways essential for romidepsin biosynthesis [14].
Natural romidepsin production by Chromobacterium violaceum No. 968 occurs through fermentation processes that have been extensively optimized over decades [6]. Initial production yields reached approximately 19 micrograms per milliliter in standard culture conditions [6]. The organism reaches stationary phase after 72 hours of cultivation, providing maximal romidepsin yield at this time point when cultured in nutrient broth with additional glucose at 30 degrees Celsius under aerobic conditions with agitation [6].
Recent fermentation optimization studies have demonstrated significant improvements in romidepsin production through medium composition modifications [46]. Optimized fermentation media containing glucose and mannitol as carbon sources, corn steep liquor as nitrogen source, and specific inorganic phosphate concentrations can achieve romidepsin yields of 500 to 600 milligrams per liter [46]. These optimized conditions represent a 150 to 200 percent improvement over traditional fermentation media [46].
Alternative bacterial sources for romidepsin production have been identified through genomics-guided discovery approaches [49]. Burkholderia thailandensis MSMB43 has emerged as a significantly superior source, producing authentic romidepsin up to 67.7 milligrams per liter in simple shaking flask fermentation and up to 115.9 milligrams per liter in fed-batch fermentation conditions [49]. This represents a 95-fold improvement compared to Chromobacterium violaceum No. 968 under identical laboratory fermentation conditions [49].
The romidepsin biosynthetic gene cluster, designated as the dep gene cluster, encompasses a 36.4-kilobase DNA region containing 12 essential genes responsible for the complete biosynthetic pathway [22] [24]. This gene cluster represents an unusual hybrid nonribosomal peptide synthetase-polyketide synthase-nonribosomal peptide synthetase assembly line that orchestrates the complex biosynthesis of romidepsin [22].
The core biosynthetic machinery consists of five primary assembly line genes: depA, depB, depC, depD, and depE [23]. DepA contains nonribosomal peptide synthetase module 1, responsible for activating cysteine as the starting unit for romidepsin assembly [23]. The subsequent polyketide synthase modules, encoded by depB and depC, sequentially incorporate two two-carbon units derived from malonyl-coenzyme A into the growing molecular scaffold [23].
DepD encompasses nonribosomal peptide synthetase modules 4 and 5, which sequentially activate and load valine and cysteine residues [23]. The final assembly enzyme, DepE, contains nonribosomal peptide synthetase modules 6 and 7 that activate and incorporate anhydrothreonine and valine [23]. The C-terminal thioesterase domain of DepE catalyzes the cyclization and release of the linear depsipeptide product [23].
The hybrid nature of this biosynthetic system represents a remarkable example of evolutionary adaptation, combining the structural and catalytic features of both nonribosomal peptide synthetases and polyketide synthases [16] [19]. This hybrid architecture enables the assembly of structurally diverse depsipeptides through direct interactions between nonribosomal peptide synthetase and polyketide synthase modules [16].
Accessory genes within the dep cluster provide essential tailoring functions for romidepsin maturation [24]. The depF gene encodes a flavin-dependent oxidase involved in unknown oxidation reactions, while depG encodes a phosphotransferase responsible for phosphorylation modifications [24]. DepI functions as a hydrolase or deacylase, contributing to the final structural modifications of the romidepsin molecule [24].
Regulatory control of the biosynthetic gene cluster involves depR, which encodes a LysR-type transcriptional regulator [13]. This regulatory protein positively controls romidepsin biosynthesis through indirect metabolic networking mechanisms [10]. Deletion of depR completely abolishes romidepsin production, while overexpression results in approximately 10 percent increased production compared to wild-type strains [13].
Gene | Gene Product Type | Substrate/Function | Essential for Romidepsin Production |
---|---|---|---|
depA | NRPS Module 1 | L-Cysteine activation | Yes |
depB | PKS Module 2 | Malonyl-CoA incorporation | Yes |
depC | PKS Module 3 | Malonyl-CoA incorporation | Yes |
depD | NRPS Modules 4-5 | L-Valine and L-Cysteine activation | Yes |
depE | NRPS Modules 6-7 | Anhydrothreonine and L-Valine activation | Yes |
depF | Flavin-Dependent Oxidase | Unknown oxidation | Predicted |
depG | Phosphotransferase | Phosphorylation | Predicted |
depH | Flavin-Dependent Oxidoreductase | Disulfide bond formation | Yes |
depI | Hydrolase/Deacylase | Hydrolysis/deacylation | Predicted |
depR | LysR-Type Transcriptional Regulator | Positive regulation of biosynthesis | Yes |
The cyclization of romidepsin represents a critical step in its biosynthesis, transforming the linear depsipeptide precursor into the bioactive cyclic structure [25] [30]. This process involves sophisticated enzymatic mechanisms that ensure proper ring closure while maintaining the structural integrity essential for biological activity [25].
Thioesterase domains serve as the primary catalysts for depsipeptide cyclization in bacterial systems [25]. These domains employ an active site serine residue to attack the elongated acyl thioester chain in the first half-reaction, forming an ester intermediate [25]. The nature of the incoming nucleophile in the second half-reaction determines the chemistry of the final cyclic product [25].
In romidepsin biosynthesis, the C-terminal thioesterase domain of DepE catalyzes the cyclization through ester bond formation [23]. This process involves nucleophilic attack by a hydroxyl group within the peptide intermediate on the ester carbon of the terminal peptidyl-S-peptidyl carrier protein [25]. The resulting cyclization releases the cyclic depsipeptide product while regenerating the enzyme for subsequent catalytic cycles [25].
The structural requirements for efficient cyclization include appropriate spacing between the nucleophile and electrophile, favorable conformational flexibility of the linear precursor, and proper orientation of reactive groups [28]. Macrocyclization strategies for cyclic depsipeptides typically involve either solution phase macrolactamization of acyclic ester-containing peptides or solution phase macrolactonization of linear peptides [28].
Cyclizing condensation domains represent an alternative mechanism for depsipeptide ring closure [25]. These specialized domains, found in certain fungal nonribosomal peptide synthetases, catalyze nucleophilic attack on the ester carbon by nucleophiles within the peptidyl intermediate [25]. The resulting cyclization and peptide release occur through a concerted mechanism that ensures high fidelity product formation [25].
Biocatalytic approaches to peptide macrocyclization have emerged as powerful strategies for generating structurally diverse cyclic depsipeptides [30]. Thioesterase enzymes demonstrate remarkable efficiency in catalyzing head-to-tail macrolactamization of nonribosomal peptides, including synthetically challenging tetrapeptides [30]. These enzymes provide mild reaction conditions and high selectivity compared to chemical cyclization methods [30].
The ping-pong mechanism governs the overall catalytic cycle of depsipeptide cyclization [40]. The reductive half-reaction involves substrate oxidation by the flavin cofactor, while the oxidative half-reaction involves electron acceptor-mediated re-oxidation of the reduced flavin [40]. Product release completes the catalytic cycle, allowing enzyme regeneration for subsequent rounds of cyclization [40].
The formation of the critical disulfide bond in romidepsin occurs through the action of DepH, a specialized flavin-dependent oxidoreductase that represents a unique class of dithiol oxidases [40] [41]. This enzyme catalyzes the oxidation of two cysteine sulfhydryl groups to form the intramolecular disulfide bridge essential for romidepsin bioactivity and stability [40].
DepH demonstrates several distinctive structural and functional characteristics that distinguish it from canonical thioredoxin reductases [40]. The enzyme lacks the conserved GGGDXAXE sequence motif necessary for NADP+ binding found in low molecular weight thioredoxin reductases [40]. Additionally, DepH contains an 11-residue connecting beta-turn sequence that physically impedes NADP+ binding, rendering the enzyme NADP+-independent [40].
The crystal structure of DepH reveals a homodimeric enzyme with each subunit containing an FAD-binding domain and a pseudo NADP+-binding domain connected by antiparallel beta strands [40]. The redox motif CPYC is located within the pseudo NADP+-binding domain, with cysteine residues Cys156 and Cys159 forming a disulfide bond under native oxidized conditions [40]. The distance between the sulfur atom of Cys159 and the C4a atom of FAD measures 3.58 angstroms, facilitating electron transfer [40].
Substrate binding studies using S,S'-dimethyl romidepsin as a substrate analogue reveal the molecular basis for romidepsin recognition [40]. The substrate binds in a hydrophobic cleft between the FAD-binding domain and pseudo NADP+-binding domain, with the sulfur atom from the longer aliphatic chain positioned approximately 3.51 angstroms from the sulfur atom of Cys156 [40]. This positioning enables efficient thiol-disulfide exchange reactions essential for disulfide bond formation [40].
The catalytic mechanism of DepH follows a ping-pong kinetic mechanism involving two distinct half-reactions [40]. In the reductive half-reaction, the substrate reduced romidepsin binds to the active site with one thiol group attacking Cys156 to form a covalent disulfide adduct [40]. Intramolecular attack by the second thiol group leads to formation of oxidized romidepsin and generation of the reduced form of DepH [40].
The oxidative half-reaction involves molecular oxygen as the terminal electron acceptor [40]. An oxygen access channel formed by residues Arg62, His155, and Cys156 provides a pathway for oxygen to reach the vicinity of the N5 nitrogen of FAD [40]. The reduced FAD transfers electrons to molecular oxygen, generating hydrogen peroxide and regenerating the oxidized form of FAD necessary for subsequent catalytic cycles [40].
Flavin-dependent disulfide bond formation represents a specialized adaptation for natural product biosynthesis [38] [43]. These enzymes employ flavin adenine dinucleotide as a cofactor to facilitate electron transfer during disulfide bond formation [37]. The flavin cofactor can exist in three oxidation states: the stable oxidized form, an intermediate semiquinone radical form, and a fully reduced form [36].
Characteristic | DepH (Romidepsin Biosynthesis) | Low Molecular Weight Thioredoxin Reductase |
---|---|---|
Molecular Weight (kDa) | 35.1 | ~35 |
FAD Binding | Yes (FAD-dependent) | Yes (FAD-dependent) |
NADP+ Binding | No (NADP+-independent) | Yes (NADP+-dependent) |
Redox Motif | CPYC | CATC/CAVS |
Oxygen Dependence | Yes (O₂ as electron acceptor) | No (NADP+ as electron acceptor) |
Substrate Specificity | Small molecule dithiols | Protein disulfides |
Quaternary Structure | Homodimer | Homodimer |
Key Structural Difference | Beta-turn blocks NADP+ binding site | Open NADP+ binding pocket |
The synthetic construction of romidepsin's complex bicyclic depsipeptide architecture represents one of the most challenging endeavors in natural product synthesis [1] [2]. The molecular framework consists of a 16-membered macrocyclic core incorporating a disulfide bridge, creating a rigid three-dimensional structure essential for histone deacetylase inhibitory activity [3]. Multiple synthetic approaches have been developed to access this intricate molecular scaffold, each addressing specific challenges associated with macrocycle formation and stereochemical control.
The strategic choice between macrolactamization and macrolactonization pathways has emerged as a fundamental consideration in romidepsin total synthesis [2] [4]. Traditional synthetic approaches predominantly employed macrolactonization strategies, wherein ester bond formation constitutes the macrocyclization event from seco-hydroxy acid intermediates [1]. However, these routes encounter significant operational challenges due to the substantial steric hindrance surrounding the carboxylic acid functionality and the pronounced sensitivity of the allylic alcohol moiety toward elimination reactions under cyclization conditions [2].
The macrolactonization approach typically involves preparation of linear depsipeptide precursors bearing a terminal carboxylic acid and an appropriately positioned hydroxyl group [3]. The cyclization event requires activation of the hindered carboxylic acid, often employing reagents such as 2,4,6-trichlorobenzoyl chloride in the presence of 4-dimethylaminopyridine, or carbodiimide-mediated coupling protocols [1]. However, the proximity of the electron-withdrawing disulfide functionality and the conformational constraints imposed by the rigid peptide backbone create an environment where macrolactonization proceeds with diminished efficiency and requires high dilution conditions to suppress intermolecular reactions [2].
In contrast, the macrolactamization strategy represents a strategically superior approach that circumvents many limitations inherent to macrolactonization methodologies [2]. This approach involves early-stage formation of the ester bond through intermolecular coupling reactions, followed by macrocyclization via amide bond formation [4]. The linear precursors for macrolactamization contain a terminal amine functionality positioned to react with an appropriately activated carboxylic acid or acid derivative within the same molecule [2].
The macrolactamization approach offers several distinct advantages. First, amide bond formation typically proceeds under milder conditions compared to ester formation, reducing the likelihood of elimination reactions at the sensitive allylic alcohol site [2]. Second, the absence of steric hindrance around the nucleophilic amine allows for more efficient macrocyclization compared to the sterically encumbered carboxylic acid in macrolactonization approaches [4]. Third, the amide linkage formed during macrolactamization exhibits enhanced stability compared to ester bonds, facilitating subsequent synthetic manipulations without concern for hydrolytic degradation [2].
Experimental implementation of the macrolactamization strategy has demonstrated superior yields and operational simplicity compared to traditional macrolactonization methods. Representative conditions employ coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate in the presence of N,N-diisopropylethylamine under high dilution conditions in anhydrous acetonitrile [2]. These conditions provide the desired macrocyclic depsipeptide in yields ranging from 45 to 65 percent, representing a significant improvement over macrolactonization approaches that typically afford yields below 30 percent [1] [2].
The stereochemical integrity of romidepsin's multiple chiral centers requires precise control during synthetic construction, with particular attention to the reduction of propargylic ketone intermediates [5] [6]. These reduction reactions establish critical stereochemical relationships that influence both the macrocyclization efficiency and the biological activity of the final product [3].
Propargylic ketone reduction represents a pivotal transformation in romidepsin synthesis, as it establishes the absolute configuration at carbon centers that ultimately dictate the three-dimensional architecture of the macrocyclic core [5]. The stereochemical outcome of these reductions profoundly influences subsequent cyclization reactions and the overall conformational preferences of the bicyclic framework [6].
Asymmetric reduction methodologies have been systematically investigated to achieve optimal stereochemical control [5]. The Corey-Bakshi-Shibata reduction protocol employs oxazaborolidine catalysts derived from proline in combination with borane-tetrahydrofuran complex to effect highly enantioselective reduction of propargylic ketones [6]. Under optimized conditions, these reductions proceed with enantioselectivities exceeding 90 percent and yields ranging from 85 to 95 percent [5].
Alternative approaches utilize chiral reducing agents such as diisobutylaluminum hydride modified with chiral ligands or Alpine-Borane reagents to achieve stereoselective reduction [6]. These methodologies offer complementary selectivity profiles and can be employed to access either enantiomeric series depending on the specific stereochemical requirements of the target molecule [5].
The stereochemical control achieved through these reduction methodologies extends beyond simple diastereoselectivity to encompass complex substrate-controlled selectivity phenomena [6]. The existing chiral centers within the propargylic ketone substrates exert directing effects that can either reinforce or oppose the inherent selectivity of the reducing agent [5]. Careful analysis of these substrate-control elements enables prediction and optimization of stereochemical outcomes in complex synthetic intermediates [6].
The development of romidepsin analogs with enhanced histone deacetylase isoform selectivity represents a critical frontier in the optimization of this therapeutic scaffold [7] [8]. Systematic structure-activity relationship studies have revealed specific molecular recognition elements that govern the selectivity profile across different histone deacetylase isoforms [9] [10].
The design strategy for enhanced selectivity focuses on modifications to the macrocyclic framework that preserve the essential zinc-binding capability while introducing steric or electronic features that discriminate between histone deacetylase isoforms [7]. The active site architectures of histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 exhibit subtle but exploitable differences in their binding pocket geometries and amino acid compositions [9].
Analog FK-A5 represents a prototype for enhanced selectivity through substitution at the C7 position with a benzyl group [11]. This modification results in a 10,900-fold selectivity ratio favoring histone deacetylase 1 over histone deacetylase 6, demonstrating the profound impact of specific substitution patterns on isoform discrimination [12]. The benzyl substituent occupies a hydrophobic subsite within the histone deacetylase 1 active site that is less accommodating in other isoforms [11].
Further optimization led to the development of analog FK-A11, incorporating a naphthylmethyl group at the C7 position [11]. This modification enhances both histone deacetylase inhibitory potency and maintains excellent selectivity profiles [12]. The naphthylmethyl substituent provides additional π-π stacking interactions with aromatic residues in the histone deacetylase active site, resulting in a histone deacetylase 1 inhibitory concentration of 0.64 nanomolar compared to 3.6 nanomolar for the parent romidepsin [11].
Stereochemical considerations play a crucial role in selectivity optimization [11]. The stereoisomeric analog FK-A12, differing from FK-A11 only in the configuration at the C7 position, exhibits substantially reduced histone deacetylase 1 activity with an inhibitory concentration of 11.0 nanomolar [12]. This 17-fold difference in potency between stereoisomers underscores the precision required for optimal enzyme-inhibitor interactions [11].
Structural modifications extending beyond the C7 position have been explored to achieve class-specific selectivity [7]. Analogs incorporating modified amino acid residues within the macrocyclic core demonstrate altered selectivity profiles across histone deacetylase classes [9]. These modifications can shift the selectivity balance toward class II histone deacetylases or achieve pan-class inhibition depending on the specific structural changes implemented [7].
The incorporation of non-natural amino acids provides additional opportunities for selectivity tuning [9]. Analogs containing fluorinated amino acids or amino acids with extended side chains exhibit distinct selectivity profiles compared to natural amino acid-containing analogs [7]. These modifications can modulate both the binding affinity and the residence time of the inhibitor within different histone deacetylase active sites [9].
The development of dual histone deacetylase/phosphatidylinositol 3-kinase inhibitor derivatives represents an innovative approach to enhance the therapeutic efficacy of romidepsin-based compounds [13] [11]. The combination of histone deacetylase and phosphatidylinositol 3-kinase inhibition produces synergistic cytotoxic effects in cancer cells, providing a rationale for developing single molecules that target both enzymatic pathways [14] [12].
The discovery that romidepsin and its analogs possess intrinsic phosphatidylinositol 3-kinase inhibitory activity emerged from systematic screening of the compound series against a panel of kinases [11]. This dual inhibitory activity arises from the ability of these compounds to bind to the adenosine triphosphate-binding site of phosphatidylinositol 3-kinase through a mechanism distinct from their histone deacetylase inhibitory mode [12].
Mechanistic studies demonstrate that romidepsin analogs function as adenosine triphosphate-competitive phosphatidylinositol 3-kinase inhibitors [11]. The structural features responsible for phosphatidylinositol 3-kinase inhibition differ from those required for histone deacetylase activity, enabling independent optimization of each activity [12]. Specifically, the conformational changes induced by disulfide bond reduction that are essential for histone deacetylase activity do not affect phosphatidylinositol 3-kinase inhibitory potency [11].
Analog FK-A11 exemplifies the successful development of a dual inhibitor with optimized activity against both target enzymes [11]. This compound exhibits a phosphatidylinositol 3-kinase inhibitory concentration of 6.7 micromolar against the p110α isoform while maintaining potent histone deacetylase 1 inhibition at 0.64 nanomolar [12]. The compound demonstrates selectivity for phosphatidylinositol 3-kinase over a panel of 22 additional kinases, with inhibition exceeding 80 percent only for phosphatidylinositol 3-kinase at a 10 micromolar test concentration [11].
The phosphatidylinositol 3-kinase inhibitory activity extends across all four catalytic isoforms (p110α, p110β, p110γ, and p110δ), classifying these compounds as pan-phosphatidylinositol 3-kinase inhibitors [11]. This broad isoform coverage is advantageous for targeting cancers with diverse phosphatidylinositol 3-kinase pathway alterations [12]. Notably, the compounds do not significantly inhibit mechanistic target of rapamycin, avoiding potential complications associated with dual phosphatidylinositol 3-kinase/mechanistic target of rapamycin inhibition [11].
Molecular modeling studies reveal the structural basis for dual inhibitory activity [11]. The naphthylmethyl group of FK-A11 occupies a hydrophobic pocket within the phosphatidylinositol 3-kinase adenosine triphosphate-binding site, forming favorable π-π stacking interactions similar to those observed in the histone deacetylase active site [12]. This dual binding capability arises from the structural complementarity between the analog's three-dimensional architecture and the binding sites of both target enzymes [11].
The development of hybrid derivatives has extended beyond simple dual inhibition to encompass more complex pharmacological profiles [8]. Compounds incorporating additional pharmacophoric elements targeting complementary pathways such as topoisomerase or other kinases have been synthesized and evaluated [15]. These multi-target compounds aim to address the complex signaling networks underlying cancer progression through simultaneous modulation of multiple therapeutic targets [8].
Structure-activity relationship studies for dual inhibitor development focus on optimizing the balance between histone deacetylase and phosphatidylinositol 3-kinase activities [8]. Modifications that enhance phosphatidylinositol 3-kinase potency while maintaining histone deacetylase activity are particularly valuable [11]. Conversely, analogs with diminished histone deacetylase activity but retained phosphatidylinositol 3-kinase inhibition serve as important control compounds for mechanistic studies [12].
The therapeutic potential of dual histone deacetylase/phosphatidylinositol 3-kinase inhibitors has been demonstrated in preclinical cancer models [11]. These compounds exhibit enhanced cytotoxicity compared to single-target inhibitors or combination therapies using separate molecules [12]. The improved efficacy likely results from more efficient intracellular target engagement and the avoidance of pharmacokinetic mismatches that can compromise combination therapy approaches [11].
Clinical development considerations for dual inhibitors include the potential for improved patient compliance through single-agent therapy and the possibility of enhanced therapeutic windows compared to combination approaches [8]. However, the development pathway also presents challenges related to the optimization of dosing regimens for compounds with multiple mechanisms of action and the potential for unique toxicity profiles [11].